molecular formula C11H14BrN B1498754 (S)-2-(2-Bromophenyl)piperidine

(S)-2-(2-Bromophenyl)piperidine

Cat. No.: B1498754
M. Wt: 240.14 g/mol
InChI Key: BZQYYLIFPSPOKO-NSHDSACASA-N
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Description

Significance of Piperidine (B6355638) Derivatives in Chemical Science

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a multitude of biologically active compounds and functional materials. wikipedia.org Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, such as improved water solubility and the capacity to engage in specific binding interactions with biological targets. organic-chemistry.orgorganic-chemistry.org Piperidine derivatives are integral components in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antivirals, as well as important alkaloids. rsc.orgwhiterose.ac.uknih.gov Beyond medicinal chemistry, these derivatives serve as crucial intermediates in the synthesis of agrochemicals, as corrosion inhibitors, and as catalysts in various chemical transformations. rsc.orgwhiterose.ac.uk The flexible, chair-like conformation of the piperidine ring allows for precise spatial orientation of substituents, a key factor in its widespread utility. wikipedia.orgmdpi.com

Importance of Chiral Bromophenyl Moieties in Synthetic Methodologies

The incorporation of a chiral bromophenyl moiety into a molecular scaffold introduces two strategically important features: a stereocenter and a synthetically versatile functional group. Chirality is fundamental in biological systems, where molecules often exhibit stereospecific interactions with enzymes and receptors. organic-chemistry.org The development of single-enantiomer drugs is critical, as different enantiomers of a chiral molecule can have distinct pharmacological activities and metabolic fates. organic-chemistry.orgbldpharm.com

The bromine atom on the phenyl ring is a particularly valuable tool for synthetic chemists. It serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Buchwald-Hartwig reactions. nih.govnih.gov These reactions allow for the facile formation of new carbon-carbon and carbon-heteroatom bonds, enabling the elaboration of the simple bromophenyl group into more complex and diverse structures. This synthetic flexibility is crucial for creating libraries of compounds for drug discovery and for the total synthesis of complex natural products.

Overview of (S)-2-(2-Bromophenyl)piperidine as a Research Subject

This compound is a chiral building block that uniquely combines the key features of the piperidine heterocycle and the bromophenyl group. Its specific (S)-configuration at the C2 position, coupled with the ortho-substituted bromine atom, makes it a highly valuable precursor in asymmetric synthesis. Research involving this compound focuses on its use as a starting material for the construction of more elaborate chiral molecules. The presence of the reactive bromine atom allows for its strategic modification, while the chiral piperidine core directs the stereochemical outcome of subsequent transformations or provides the desired stereochemistry for the final target molecule.

Below are some of the key physical and chemical properties of this compound.

PropertyValue
CAS Number 1228570-15-7
Molecular Formula C₁₁H₁₄BrN
Molecular Weight 240.14 g/mol
Boiling Point (Predicted) 292.9 ± 33.0 °C
Density (Predicted) 1.313 ± 0.06 g/cm³
pKa (Predicted) 9.28 ± 0.10
Data sourced from ChemicalBook. chemicalbook.com

Scope and Context of Current Research on Stereoselective 2-Arylpiperidines

The synthesis of enantiomerically pure 2-arylpiperidines is a significant and active area of contemporary organic synthesis research. The development of stereoselective methods to access these scaffolds is driven by their importance in medicinal chemistry. snnu.edu.cn Current research efforts are largely focused on the development of catalytic asymmetric methods that can efficiently produce these compounds in high yield and with excellent enantioselectivity.

Key strategies that are being actively explored include:

Catalytic Asymmetric Hydrogenation: The reduction of substituted pyridinium (B92312) salts using chiral transition-metal catalysts, such as those based on iridium or rhodium, has proven to be an effective route to enantioenriched piperidines. nih.gov

Kinetic Resolution: The resolution of racemic mixtures of piperidines using chiral catalysts or reagents allows for the separation of enantiomers. whiterose.ac.uknih.gov This can be achieved through processes like enantioselective acylation. nih.gov

Dynamic Kinetic Resolution (DKR): This powerful strategy involves the in-situ racemization of the starting material, allowing for the theoretical conversion of the entire racemic mixture into a single desired enantiomer. nih.gov The catalytic dynamic resolution of N-Boc-2-lithiopiperidine followed by coupling with aryl halides is a notable example. nih.gov

Asymmetric Cyclization Reactions: The construction of the piperidine ring from acyclic precursors using chiral catalysts or auxiliaries is another important approach. rsc.orgnih.gov

Rhodium-Catalyzed Asymmetric Carbometalation: This involves the reaction of dihydropyridines with arylboronic acids to furnish 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. snnu.edu.cn

These advanced synthetic methodologies underscore the chemical community's focus on creating efficient, atom-economical, and highly selective routes to valuable chiral building blocks like this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

(2S)-2-(2-bromophenyl)piperidine

InChI

InChI=1S/C11H14BrN/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-2,5-6,11,13H,3-4,7-8H2/t11-/m0/s1

InChI Key

BZQYYLIFPSPOKO-NSHDSACASA-N

Isomeric SMILES

C1CCN[C@@H](C1)C2=CC=CC=C2Br

Canonical SMILES

C1CCNC(C1)C2=CC=CC=C2Br

Origin of Product

United States

Synthetic Methodologies for S 2 2 Bromophenyl Piperidine and Analogues

Approaches to the Stereoselective Construction of the Piperidine (B6355638) Ring

The creation of the chiral center at the C2 position of the piperidine ring is the most critical step in the synthesis of these compounds. Various asymmetric catalytic methods have been developed to achieve high enantioselectivity.

Asymmetric hydrogenation of pyridinium (B92312) salts represents a direct and atom-economical method for accessing chiral piperidines. nih.gov This strategy involves the activation of the pyridine (B92270) ring by N-alkylation to form a pyridinium salt, which is then hydrogenated using a chiral catalyst.

Iridium-based catalysts have shown significant promise in this area. For instance, an iridium catalyst featuring the MeO-BoQPhos ligand has been successfully used for the enantioselective hydrogenation of various 2-substituted pyridinium salts. nih.govacs.org This system has demonstrated high levels of enantioselectivity, reaching up to 99.3:0.7 er for some substrates. acs.org A key advantage of this method is its functional group tolerance; for example, the catalyst system is chemoselective, reducing the pyridine ring without affecting sensitive groups like bromo and cyano moieties. nih.gov The resulting N-benzyl piperidines can be readily deprotected to yield the desired secondary amine. nih.gov

Rhodium-catalyzed systems have also been explored. rsc.org Rhodium complexes, particularly with chiral phosphine (B1218219) ligands, are effective for the asymmetric hydrogenation of various alkenes and have been applied to the synthesis of chiral drug precursors. rsc.org Additionally, a rhodium-catalyzed reductive transamination of pyridinium salts using a chiral primary amine offers a novel route to chiral piperidines, including those with fluorine substituents, with high diastereo- and enantio-selectivities. dicp.ac.cnresearchgate.net

The table below summarizes representative results for the iridium-catalyzed asymmetric hydrogenation of 2-substituted pyridinium salts.

Substrate (N-Protecting Group)Catalyst SystemEnantiomeric Ratio (er)Reference
2-Aryl-N-benzylpyridiniumIr-MeO-BoQPhosUp to 99.3:0.7 acs.org
2-Alkyl-N-benzylpyridiniumIr-MeO-BoQPhosUp to 93:7 nih.govnih.gov
N-Benzyl-2-phenethylpyridiniumIr-MeO-BoQPhos88:12 nih.gov
2-Cyclopropyl-N-benzylpyridiniumIr-MeO-BoQPhos92:8 nih.gov

Catalytic asymmetric reduction of pyridine derivatives, without pre-formation of a stable pyridinium salt, provides another efficient pathway. This can involve the reduction of the pyridine ring itself or of intermediate enamines or imines formed in situ.

Ruthenium catalysts are effective for this transformation. For example, chiral cationic ruthenium diamine complexes have been used for the asymmetric hydrogenation of 1,5-naphthyridines, yielding the corresponding tetrahydro derivatives with up to 99% ee. nih.gov Another approach involves a double reduction of pyridine derivatives, where an initial reduction forms an enamine that is then asymmetrically hydrogenated using a Ru(II) catalyst. nih.gov

Rhodium-catalyzed transfer hydrogenation has also been employed, using sources like formic acid to achieve the reduction of pyridinium salts in a process that can involve transamination to install chirality. dicp.ac.cnresearchgate.net This method has proven effective for a range of substituted pyridines. dicp.ac.cn

Enzymes offer a powerful and highly selective alternative to traditional metal-based catalysts for the synthesis of chiral piperidines. nih.gov Biocatalytic methods operate under mild conditions and often exhibit exceptional enantio- and regioselectivity. nih.gov

Transaminases (TAs) are a key class of enzymes for this purpose. They catalyze the transfer of an amino group from an amine donor (like isopropylamine) to a ketone substrate. organic-chemistry.org For the synthesis of 2-substituted piperidines, a ω-chloroketone can be used as the starting material. The transaminase stereoselectively forms a chiral amino ketone, which then undergoes spontaneous intramolecular cyclization to yield the desired chiral piperidine. acs.org This method has been used to access both (R)- and (S)-enantiomers with high enantiomeric excess (>95%) by selecting the appropriate (R)- or (S)-selective transaminase. acs.org

Imine reductases (IREDs) represent another important class of enzymes. mdpi.com These enzymes catalyze the asymmetric reduction of imines and can be used in cascade reactions with transaminases. researchgate.netresearchgate.net In such a cascade, a diketoester can be converted by a transaminase into an enamine or imine intermediate, which is then diastereoselectively reduced by an IRED to form a trisubstituted piperidine with high stereoisomeric purity. researchgate.net Chemo-enzymatic cascades, for example combining an amine oxidase with an ene-imine reductase, have also been developed for the asymmetric dearomatization of activated pyridines. nih.gov

The table below showcases the utility of transaminases in synthesizing chiral 2-substituted piperidines.

Starting MaterialEnzyme TypeProductEnantiomeric Excess (ee)Reference
ω-ChloroketonesTransaminase (TA)2-Substituted Piperidines>95% acs.org
DiketoestersTransaminase (TA) and Imine Reductase (IRED)Trisubstituted Piperidinesdr ≥98:2 researchgate.net
Activated PyridinesAmine Oxidase and Ene-Imine Reductase (EneIRED)Substituted PiperidinesHigh nih.gov

Intramolecular cyclization is a fundamental strategy for constructing the piperidine ring. nih.gov These methods involve forming either a C-N or a C-C bond to close the six-membered ring from an acyclic precursor. nih.gov

One common approach is intramolecular reductive amination. For example, a 1,5-diketone can be converted to a monoxime, which then undergoes reductive cyclization using a reducing agent like NaBH₃CN to form a polysubstituted piperidine. ajchem-a.com Another strategy involves the cyclization of aminonitriles, which can be generated enantioselectively, to yield chiral piperidines in the presence of reagents like DIBAL-H. nih.gov

Palladium-catalyzed reactions are also widely used. For instance, the arylation of aza-Achmatowicz rearrangement products with arylboronic acids produces 2-aryldihydropyridinones, which are versatile intermediates for synthesizing highly functionalized 2-arylpiperidines. organic-chemistry.org Additionally, a three-step process involving partial pyridine reduction, rhodium-catalyzed asymmetric carbometalation of the resulting dihydropyridine (B1217469) with a boronic acid, and a final reduction step provides access to a wide variety of enantioenriched 3-substituted piperidines. nih.govsnnu.edu.cnacs.org

Installation of the 2-Bromophenyl Moiety

Once the chiral piperidine core is established, or using a precursor that will be cyclized, the 2-bromophenyl group must be introduced. This is typically achieved through standard aromatic substitution reactions.

If the synthesis starts with the formation of (S)-2-phenylpiperidine, the bromine can be introduced in a subsequent step via electrophilic aromatic substitution. Direct bromination of 2-phenylpiperidine (B1215205) would likely lead to a mixture of ortho-, meta-, and para-isomers, with the para-isomer often being the major product due to steric hindrance from the piperidine ring. Therefore, achieving selective ortho-bromination can be challenging and may require directing groups or specific reaction conditions.

A more controlled and common approach is to start with a precursor that already contains the bromine atom. For example, a synthetic route could begin with 2-bromobenzaldehyde (B122850) or 2-bromoacetophenone, which would then be elaborated into the full piperidine structure using one of the cyclization or reductive amination strategies described above. This ensures the correct regiochemistry of the bromo-substituent from the outset. For instance, a 2-bromophenyl-substituted ketone could be a substrate for a biocatalytic transamination/cyclization sequence. acs.org

Arylation Methods for Piperidine Derivatives

The introduction of an aryl group onto the piperidine scaffold is a critical step in the synthesis of 2-arylpiperidines. Cross-coupling reactions of brominated precursors are a prominent strategy.

Palladium-catalyzed C(sp³)–H arylation has emerged as a powerful tool for the synthesis of 2-arylpiperidines. These reactions can be directed to specific positions on the piperidine ring through the use of directing groups. For instance, an aminoquinoline auxiliary at the C(3) position of a piperidine derivative can direct palladium-catalyzed arylation to the C(4) position with high regio- and stereoselectivity. acs.org This method has been successfully applied to the synthesis of cis-3,4-disubstituted piperidines. acs.org The reaction conditions are often mild, employing a low catalyst loading and an inexpensive base like potassium carbonate. acs.org

The selectivity of arylation can also be controlled by the choice of ligand. rsc.org For N-Boc-piperidines, flexible biarylphosphine ligands tend to favor β-arylation, while more rigid biarylphosphines primarily yield the α-arylated product. rsc.org This ligand-controlled selectivity is crucial for accessing different isomers of arylpiperidines.

Regioselective Introduction of Aryl Halides

The regioselective introduction of aryl halides is a key consideration in the synthesis of specifically substituted piperidine derivatives. One approach involves the direct C-H functionalization of the piperidine ring. nih.gov The site of functionalization can be controlled by the choice of catalyst and the nitrogen protecting group. nih.gov For example, rhodium-catalyzed C-H insertion into N-Boc-piperidine can lead to C2-substituted analogs. nih.gov

Another strategy for regioselective synthesis involves the cyclization of acyclic precursors. For instance, the palladium(II)-catalyzed cyclization of appropriately protected precursors can be used to construct both cis- and trans-2,6-disubstituted piperidines with high selectivity. clockss.org The choice of catalyst and solvent can significantly influence the stereochemical outcome of the cyclization. clockss.org

Furthermore, the synthesis of 1-(4-bromophenyl)piperidine (B1277246) has been achieved through a two-step process starting from bromobenzene (B47551) and piperidine. google.com The initial reaction forms N-phenylpiperidine, which is then brominated to yield the desired product without the formation of isomers. google.com

Chiral Resolution Techniques Applied to Bromophenylpiperidines

The separation of enantiomers is a critical step in obtaining the biologically active (S)-2-(2-Bromophenyl)piperidine. Various chiral resolution techniques are employed for this purpose.

Optical Resolution of Racemic Mixtures

A common method for resolving racemic mixtures is through the formation of diastereomeric salts with a chiral resolving agent. wikipedia.org This technique relies on the differential solubility of the resulting diastereomers, allowing for their separation by crystallization. wikipedia.org After separation, the desired enantiomer can be recovered by removing the resolving agent. wikipedia.org For instance, racemic 2-piperidin-2-yl ethanol (B145695) has been resolved using (S)-(+)-camphorsulfonic acid, although the yield of the desired isomer can be low. google.com Another resolving agent, N-acetyl-L-leucine, has also been utilized for this purpose. google.com

Diastereoselective Synthesis Utilizing Chiral Auxiliaries

Diastereoselective synthesis involves the use of a chiral auxiliary to control the stereochemical outcome of a reaction, leading to the preferential formation of one diastereomer. This approach can be highly effective for establishing the desired stereochemistry in the piperidine ring. For example, the use of a chiral base system, such as n-BuLi and (-)-sparteine, can facilitate the kinetic resolution of N-Boc-2-arylpiperidines by selectively deprotonating one enantiomer. whiterose.ac.uk

Enzymatic Resolution Strategies

Enzymatic kinetic resolution offers a highly selective method for separating enantiomers. This technique utilizes enzymes, most commonly lipases, to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. nih.govconicet.gov.ar The enzymatic acylation of racemic amines is a known, though less common, application of this strategy. nih.gov For example, the kinetic resolution of piperidine atropisomers has been achieved through enzymatic acylation, where a lipase (B570770) selectively acylates one enantiomer, allowing for its separation from the unreacted enantiomer. nih.gov The choice of enzyme, acylating agent, and solvent are critical for optimizing the resolution process. nih.gov

EnzymeSubstrateTransformationSelectivityReference
Lipase (Toyobo LIP-300)Racemic piperidine atropisomerIsobutyrylation of (+)-enantiomerHigh nih.gov
Candida rugosa lipaseRacemic 1-(isopropylamine)-3-phenoxy-2-propanolAcetylationHigh enantioselectivity (E = 67.5) mdpi.com

Convergent and Divergent Synthesis Strategies for Derivatization

Both convergent and divergent synthetic strategies are employed to create libraries of this compound derivatives for structure-activity relationship studies.

A convergent synthesis involves the assembly of a molecule from several complex fragments that are synthesized independently. This approach was utilized in the synthesis of (+)-spectaline, a 2,6-disubstituted piperidine alkaloid, where a palladium-catalyzed cyclization was a key step in constructing the piperidine backbone. clockss.org

A divergent synthesis strategy begins with a common intermediate that is elaborated into a variety of structurally diverse analogs. nih.gov This approach is highly efficient for generating compound libraries. For example, a diversity-oriented synthesis of 2,4,6-trisubstituted piperidines has been developed using Type II Anion Relay Chemistry (ARC). nih.gov This method allows for the modular and stereocontrolled introduction of various substituents at the C2 and C6 positions of the piperidine ring. nih.gov Similarly, commercially available 2-piperidine ethanol has been used as a versatile starting material in a diversity-oriented synthesis to generate a collection of piperidine-based derivatives. researchgate.net

Protecting Group Strategies for Piperidine Nitrogen

In the synthesis of 2-arylpiperidines, including this compound, the protection of the piperidine nitrogen is a crucial step. This strategy prevents unwanted side reactions and can influence the stereochemical outcome of subsequent transformations. The most commonly employed protecting groups are carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), due to their stability and predictable cleavage conditions.

The tert-butoxycarbonyl (Boc) group is widely utilized due to its robustness under various reaction conditions, including those that are nucleophilic or basic, and its straightforward removal under mild acidic conditions (e.g., with trifluoroacetic acid). The bulky nature of the Boc group can also play a significant role in directing the regioselectivity of reactions, such as in palladium-catalyzed C-H arylation processes.

The benzyloxycarbonyl (Cbz) group serves as another valuable protecting group. Similar to Boc, it is stable under a range of conditions. Its removal is typically achieved through hydrogenolysis, offering an orthogonal deprotection strategy to the acid-labile Boc group. This orthogonality is particularly useful in complex, multi-step syntheses where sequential deprotection is required.

Table 1: Common Protecting Groups for Piperidine Nitrogen

Protecting GroupStructureCommon Introduction ReagentCleavage Conditions
tert-Butoxycarbonyl (Boc)-COOC(CH₃)₃Di-tert-butyl dicarbonate (B1257347) (Boc₂O)Mild acid (e.g., TFA, HCl in dioxane)
Benzyloxycarbonyl (Cbz)-COOCH₂C₆H₅Benzyl chloroformateHydrogenolysis (e.g., H₂, Pd/C)

Functional Group Interconversions Involving the Bromine Atom

The bromine atom on the phenyl ring of this compound is a versatile handle for a wide array of functional group interconversions, primarily through palladium-catalyzed cross-coupling reactions. These transformations are fundamental for creating structural diversity by forming new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a vast library of analogues. The piperidine nitrogen is typically protected (e.g., with a Boc group) during these transformations.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl structures by coupling the aryl bromide with an aryl or heteroaryl boronic acid or boronic ester. nih.govresearchgate.net This allows for the introduction of a wide range of substituted phenyl rings or heterocyclic systems at the 2-position of the phenyl group.

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira reaction is employed, coupling the aryl bromide with a terminal alkyne. organic-chemistry.orgorganic-chemistry.orgbeilstein-journals.orgscirp.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The resulting alkynyl derivatives are valuable intermediates for further transformations.

Buchwald-Hartwig Amination: This reaction enables the formation of a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.orgnih.govresearchgate.net This methodology is crucial for synthesizing derivatives containing various amino groups, which are common pharmacophores in medicinal chemistry.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new substituted alkene. This method provides a route to derivatives with vinyl or extended conjugated systems attached to the phenyl ring.

Cyanation: The introduction of a nitrile group can be achieved through palladium-catalyzed cyanation of the aryl bromide. nih.govnih.govorganic-chemistry.orgrsc.orgresearchgate.net This reaction typically uses a cyanide source like zinc cyanide or potassium ferrocyanide. The resulting cyano group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

The selection of the appropriate cross-coupling reaction and its specific conditions (catalyst, ligand, base, and solvent) is critical for achieving high yields and preventing side reactions. The tables below summarize representative conditions for these key transformations on an N-Boc protected 2-(2-bromophenyl)piperidine (B2825665) substrate.

Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Coupling PartnerCatalyst / LigandBaseSolventProduct
Arylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O(S)-tert-butyl 2-(2'-aryl-[1,1'-biphenyl]-2-yl)piperidine-1-carboxylate
Heteroarylboronic acidPd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane(S)-tert-butyl 2-(2-(heteroaryl)phenyl)piperidine-1-carboxylate

Table 3: Palladium-Catalyzed Sonogashira Coupling

Coupling PartnerCatalyst / Co-catalystBaseSolventProduct
Terminal alkynePd(PPh₃)₂Cl₂ / CuIEt₃NTHF/DMF(S)-tert-butyl 2-(2-(alkynyl)phenyl)piperidine-1-carboxylate

Table 4: Palladium-Catalyzed Buchwald-Hartwig Amination

Coupling PartnerCatalyst / LigandBaseSolventProduct
Primary/Secondary AminePd₂(dba)₃ / BINAPNaOt-BuToluene(S)-tert-butyl 2-(2-(amino)phenyl)piperidine-1-carboxylate

Table 5: Other Palladium-Catalyzed Interconversions

ReactionCoupling PartnerCatalyst / LigandConditionsProduct
Heck ReactionAlkene (e.g., acrylate)Pd(OAc)₂ / P(o-tol)₃Et₃N, DMF(S)-tert-butyl 2-(2-(alkenyl)phenyl)piperidine-1-carboxylate
CyanationZn(CN)₂Pd(dppf)Cl₂DMF, 120 °C(S)-tert-butyl 2-(2-cyanophenyl)piperidine-1-carboxylate

Chemical Transformations and Reactivity of S 2 2 Bromophenyl Piperidine

Reactions at the Bromine Atom

The bromine atom attached to the phenyl ring is a key site for modifications, primarily through transition metal-catalyzed cross-coupling reactions and potentially through nucleophilic aromatic substitution, although the latter is less favored.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille couplings)

The carbon-bromine bond in (S)-2-(2-Bromophenyl)piperidine is a versatile handle for the formation of new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a widely used method for forming a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. libretexts.org For this compound, this reaction would involve its coupling with an aryl or vinyl boronic acid or boronic ester in the presence of a palladium catalyst and a base. libretexts.org The general catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org A variety of palladium catalysts and ligands can be employed, and the reaction conditions are generally tolerant of a wide range of functional groups. researchgate.netchemspider.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
CatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂PPh₃K₂CO₃aq. Isopropanol80
Pd(PPh₃)₄-K₂CO₃Toluene/H₂O100
Pd/C-K₂CO₃DMF/H₂O100

The Stille coupling offers another powerful method for C-C bond formation, involving the reaction of an organohalide with an organotin compound, catalyzed by palladium. wikipedia.orgorganic-chemistry.org In the context of this compound, it would react with an organostannane, such as a vinyl- or aryltributylstannane, in the presence of a palladium catalyst. wikipedia.org The mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination. harvard.edulibretexts.org Stille reactions often tolerate a broad range of functional groups and can be carried out under relatively mild conditions. libretexts.orgresearchgate.net

Table 2: Common Catalytic Systems for Stille Coupling of Aryl Bromides
CatalystLigandAdditiveSolventTemperature (°C)
Pd(PPh₃)₄-CuIDMF80
Pd₂(dba)₃AsPh₃CuIDMF60
PdCl₂(PPh₃)₂--Toluene100

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com For this reaction to proceed efficiently, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comyoutube.com

The this compound molecule lacks significant electron-withdrawing groups on the phenyl ring. The piperidine (B6355638) substituent is generally considered to be electron-donating or weakly withdrawing. Consequently, the phenyl ring is not sufficiently activated for facile nucleophilic aromatic substitution under standard SNAr conditions. The reaction with common nucleophiles would be expected to be very slow or not occur at all.

Oxidative and Reductive Transformations of Aryl Bromides

The carbon-bromine bond of aryl bromides can participate in oxidative addition reactions, which are a key step in many catalytic cycles, particularly with transition metals like palladium and platinum. This process involves the insertion of the metal center into the C-Br bond, leading to an increase in the oxidation state of the metal.

Reductive transformations of aryl bromides can also be achieved. For instance, the bromine atom can be removed (hydrodehalogenation) using a reducing agent and a catalyst, typically palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or formate (B1220265) salts. Another reductive process is the formation of organometallic reagents, such as Grignard or organolithium reagents, by reacting the aryl bromide with magnesium or lithium metal, respectively. These reagents are powerful nucleophiles and can be used in a wide array of subsequent reactions.

Reactivity of the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring in this compound is a nucleophilic center and can readily undergo a variety of chemical transformations to introduce new functional groups.

N-Alkylation and N-Acylation Reactions

N-Alkylation of the piperidine nitrogen is a common transformation to introduce alkyl substituents. This is typically achieved by reacting the amine with an alkyl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). researchgate.netchemicalforums.com The choice of solvent can influence the reaction, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being frequently used. researchgate.net To avoid over-alkylation to the quaternary ammonium (B1175870) salt, the reaction can be controlled by the slow addition of the alkylating agent or by using a specific stoichiometry of reagents. researchgate.net Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for N-alkylation. chemicalforums.com

N-Acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acid chloride or an acid anhydride, to form an amide. docbrown.info These reactions are typically high-yielding and proceed under mild conditions. The reaction with an acid chloride is often carried out in the presence of a base, like pyridine (B92270) or triethylamine, to act as a scavenger for the hydrochloric acid produced. When using an acid anhydride, the reaction can sometimes be performed without a base, although one may be added to accelerate the reaction. docbrown.info

Table 3: General Conditions for N-Alkylation and N-Acylation of Piperidines
TransformationReagentBaseSolvent
N-AlkylationAlkyl Halide (e.g., R-Br, R-I)K₂CO₃, Et₃NDMF, Acetonitrile
N-AcylationAcid Chloride (R-COCl)Pyridine, Et₃NDichloromethane, THF
N-AcylationAcid Anhydride ((RCO)₂O)(optional) PyridineDichloromethane, THF

Formation of Amides, Ureas, and Sulfonamides

The nucleophilic nitrogen of the piperidine ring can react with various electrophiles to form a range of important functional groups.

Amides are formed through N-acylation as described above.

Ureas can be synthesized by the reaction of the piperidine nitrogen with an isocyanate (R-N=C=O). organic-chemistry.org This addition reaction is generally very efficient and does not produce any byproducts. organic-chemistry.orgqucosa.de Alternatively, reaction with a carbamoyl (B1232498) chloride can also yield ureas.

Sulfonamides are readily prepared by reacting the piperidine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base such as pyridine or triethylamine. nih.govsigmaaldrich.com The base is necessary to neutralize the hydrochloric acid that is formed. nih.gov This reaction is a robust and widely used method for the synthesis of sulfonamide derivatives, which are an important class of compounds in medicinal chemistry. nih.govsigmaaldrich.com

Table 4: Synthesis of Urea and Sulfonamide Derivatives from Piperidines
Desired ProductReagentByproduct
UreaIsocyanate (R-N=C=O)None
SulfonamideSulfonyl Chloride (R-SO₂Cl)HCl (neutralized by base)

Reactions on the Piperidine Ring Carbon Skeleton

The carbon framework of the piperidine ring is amenable to various modifications, enabling the synthesis of a diverse range of analogs.

Site-selective functionalization of the piperidine ring is a significant challenge due to the similar reactivity of the C-H bonds at different positions. However, strategic use of protecting groups on the nitrogen atom and specific catalysts can direct functionalization to the desired carbon. nih.govresearchgate.net

Rhodium-catalyzed C-H insertion reactions have been employed for the site-selective functionalization of piperidine derivatives. nih.govresearchgate.net The choice of the N-protecting group and the rhodium catalyst can control whether functionalization occurs at the C-2, C-3, or C-4 positions. nih.govresearchgate.net For example, N-Boc-piperidine can be functionalized at the C-2 position using specific rhodium catalysts. nih.govresearchgate.net Functionalization at the C-3 position has been achieved indirectly through cyclopropanation of an N-Boc-tetrahydropyridine followed by regioselective and stereoselective ring-opening. nih.govresearchgate.net C-4 functionalization can be achieved with different N-protecting groups and rhodium catalysts. nih.govresearchgate.net

Ring expansion and contraction reactions offer pathways to modify the core piperidine scaffold, leading to larger or smaller ring systems. wikipedia.orgetsu.edu These transformations often proceed through carbocationic intermediates or photochemical rearrangements. wikipedia.orgetsu.edunih.gov

Ring Expansion: Methods like the Tiffeneau-Demjanov rearrangement and pinacol-type rearrangements can be used to expand the piperidine ring. wikipedia.org These reactions typically involve the migration of a carbon bond to an adjacent carbocationic center. wikipedia.org Ring expansion can also be induced by reagents like diethylaminosulfur trifluoride (DAST) on cyclic amino alcohols. arkat-usa.org

Ring Contraction: The Favorskii rearrangement is a well-known method for ring contraction of cyclic α-halo ketones. wikipedia.org Photochemically induced ring contractions, such as the Norrish Type II reaction of α-acylated piperidines, can lead to the formation of substituted cyclopentane (B165970) derivatives. nih.gov These reactions proceed through a 1,5-hydrogen atom transfer followed by C-N bond cleavage and subsequent intramolecular cyclization. nih.gov

The saturation level of the piperidine ring can be altered through dehydrogenation and hydrogenation reactions.

Dehydrogenation: The piperidine ring can be dehydrogenated to the corresponding pyridine ring. This transformation is typically carried out catalytically at elevated temperatures. google.comgoogle.com Catalysts such as platinum or palladium on a support like silica (B1680970) gel are often used. google.com The presence of hydrogen can influence the reaction, and various catalyst systems, including those based on copper, nickel, and chromium, have been developed. google.com Acceptorless dehydrogenation using pincer-ligated iridium catalysts in a continuous-flow system has also been reported for piperidine derivatives. rsc.org

Hydrogenation: The aromatic bromophenyl substituent can potentially be hydrogenated, although this typically requires specific catalytic conditions. The hydrogenation of fluorinated pyridine precursors to all-cis-fluorinated piperidines has been achieved through a one-pot rhodium-catalyzed dearomatization-hydrogenation process. nih.gov This suggests that under specific conditions, the aromatic ring of this compound could also be hydrogenated.

Stereochemical Stability and Epimerization Pathways

The stereocenter at the C-2 position of this compound is a key feature of the molecule. Understanding its stability and potential for epimerization is crucial.

Epimerization, the change in configuration at one of several stereocenters in a molecule, can occur under certain conditions. For piperidines, light-mediated epimerization has been demonstrated as a general method to convert readily accessible diastereomers into their more stable counterparts with high selectivity. nih.gov This process often involves a combination of photocatalysis and hydrogen atom transfer (HAT). nih.gov The observed diastereoselectivity in these reactions often correlates with the calculated relative stabilities of the isomers. nih.gov The potential for epimerization of this compound would depend on the specific reaction conditions and the relative stability of the (R)-epimer.

Chiral Applications and Utilization in Complex Molecule Synthesis

(S)-2-(2-Bromophenyl)piperidine as a Chiral Building Block

The inherent chirality and functional handles of this compound position it as a privileged scaffold in synthetic chemistry. sigmaaldrich.comrsc.org Chemists utilize this compound to introduce a specific stereocenter, which is crucial for the biological activity of many pharmaceutical agents and the efficiency of asymmetric catalysts. The piperidine (B6355638) motif is a common core in numerous alkaloids and therapeutic drugs, while the 2-bromophenyl substituent provides a reactive site for cross-coupling reactions, allowing for the elaboration of the molecular framework.

This compound is a key starting material for the synthesis of more complex enantioenriched nitrogen heterocycles. rsc.orgnih.gov The stereochemical information embedded in the piperidine ring can be transferred and preserved through subsequent chemical transformations. Synthetic chemists have developed methodologies to leverage such chiral building blocks for the enantioselective synthesis of alkaloids and other biologically active compounds. rsc.org

One common strategy involves the asymmetric intramolecular Michael reaction of acyclic precursors to form chiral piperidines, which can then be further functionalized. rsc.org For instance, piperidine derivatives are crucial intermediates in the synthesis of various natural products. The development of methods for preparing highly enantioenriched piperidines, such as through kinetic resolution, further enhances their utility as building blocks for diverse nitrogen-containing molecules. rsc.org The presence of the bromoaryl group on the piperidine ring allows for subsequent palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents and the construction of a wide array of complex heterocyclic systems.

Precursor ApplicationResulting Heterocycle TypeKey Transformation
This compoundSubstituted PiperidinesAsymmetric intramolecular Michael reaction rsc.org
N-Boc-2-arylpiperidinesEnantioenriched PiperidinesKinetic resolution using a chiral base rsc.org
Piperidine DerivativesAlkaloid ScaffoldsMulti-step synthesis involving cyclization rsc.org

The synthesis of spiropiperidines, which feature a spirocyclic junction at one of the piperidine carbons, has gained significant attention in drug discovery due to the unique three-dimensional structures they provide. whiterose.ac.uk this compound and its derivatives are valuable precursors for constructing chiral 2-spiropiperidines.

Recent research has demonstrated the successful kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines using a chiral base system composed of n-BuLi and (+)-sparteine. rsc.org This method allows for the preparation of highly enantioenriched spirocyclic piperidines, which can be further functionalized without loss of stereochemical integrity. rsc.org The synthesis of 2-spiropiperidines can be approached by forming the spiro-ring on a pre-existing piperidine or by constructing the piperidine ring onto a pre-formed carbocycle or heterocycle. whiterose.ac.uk The use of chiral building blocks like this compound in these strategies ensures the enantiopurity of the final spirocyclic product.

Synthetic StrategyIntermediateProductStereochemical Control
Kinetic ResolutionRacemic N-Boc-spirocyclic 2-arylpiperidineEnantioenriched (S)- or (R)-spirocyclic piperidineChiral base (n-BuLi/sparteine) rsc.org
Reductive CyclizationSubstituted α-amino nitrile2-SpiropiperidineDiastereoselective cyclization whiterose.ac.uk

The rigid framework of this compound is also instrumental in the stereocontrolled synthesis of fused polycyclic systems, including various classes of alkaloids and other complex natural products. The bromoaryl moiety is particularly well-suited for intramolecular cyclization reactions, often mediated by transition metals like palladium.

For example, palladium-catalyzed tandem reactions involving substrates with a 2-bromobenzyl or related moiety can lead to the formation of multiple rings in a single step. nih.gov This approach allows for the efficient construction of complex fused polycyclic architectures. While direct examples utilizing this compound in such tandem cyclizations are specific to particular research endeavors, the principle is well-established. The strategy involves an initial oxidative addition of palladium to the carbon-bromine bond, followed by a cascade of intramolecular reactions to build the fused ring system. This methodology has been used to create complex structures like benzo[e]pyrazolo[1,5-a]azepines through a [5 + 2] rollover annulation, demonstrating the power of palladium catalysis in building fused heterocyclic systems from aryl halide precursors. nih.gov

Use as a Chiral Ligand or Catalyst Precursor in Asymmetric Catalysis

Beyond its role as a structural component, this compound is a valuable precursor for the synthesis of chiral ligands, which are essential for asymmetric catalysis. The stereocenter of the piperidine ring directs the stereochemical outcome of reactions catalyzed by the corresponding metal complexes.

A prominent class of chiral ligands derived from precursors like this compound are the phosphinooxazoline (PHOX) ligands. orgsyn.org These P,N-type ligands are highly effective in a wide range of transition-metal-catalyzed reactions. orgsyn.org The synthesis of PHOX ligands is modular, allowing for systematic variation of the ligand's steric and electronic properties.

The general synthetic route to PHOX ligands from a 2-arylpiperidine precursor involves the conversion of the piperidine nitrogen into an oxazoline (B21484) ring and the introduction of a phosphine (B1218219) group onto the aryl ring. The chirality of the resulting PHOX ligand is dictated by the stereochemistry of the initial piperidine. These ligands have proven to be highly successful in inducing high enantioselectivity in various catalytic processes. orgsyn.org

The PHOX ligands derived from chiral 2-arylpiperidines have found extensive use in palladium-catalyzed asymmetric reactions. orgsyn.org These reactions are fundamental in organic synthesis for the creation of chiral molecules.

A key application of palladium-PHOX complexes is in asymmetric allylic alkylation reactions. orgsyn.org These reactions form a new carbon-carbon bond at a stereocenter, and the PHOX ligand effectively controls the enantioselectivity of the product. Additionally, these catalyst systems have been successfully employed in Heck-type reactions and catalytic hydrogenation. orgsyn.org The modular nature of PHOX ligands allows for the fine-tuning of the catalyst's performance for specific substrates and reactions, often leading to excellent yields and high levels of enantiomeric excess. For instance, electron-deficient PHOX ligands have shown superior performance in certain highly enantioselective metal-catalyzed reactions. orgsyn.org

Reaction TypeCatalyst SystemProduct TypeKey Feature
Asymmetric Allylic AlkylationPalladium-PHOXChiral allylated compoundsHigh enantioselectivity orgsyn.org
Heck-Type ReactionsPalladium-PHOXChiral vinylated compoundsControl of stereochemistry orgsyn.org
Catalytic HydrogenationPalladium-PHOXChiral saturated compoundsEnantioselective reduction orgsyn.org
Dearomative CycloadditionPalladium-PHOXChiral quaternary tetrahydrofuroindolesHigh regioselectivity orgsyn.org

Role in Other Transition Metal-Catalyzed Processes

This compound is an ideal substrate for intramolecular transition metal-catalyzed reactions, which are powerful methods for constructing polycyclic systems. The proximity of the piperidine nitrogen and the carbon-bromine bond allows the molecule to undergo cyclization reactions to form rigid, tricyclic fused skeletons.

One of the most notable processes in this context is the intramolecular Heck reaction. In this type of transformation, a palladium catalyst facilitates the formation of a new carbon-carbon bond within the same molecule. For this compound, this would involve the formation of a bond between the piperidine ring and the bromophenyl ring, leading to a phenanthridine-like framework. The general mechanism for such a reaction typically involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of a double bond (if present) or direct C-H activation, and subsequent reductive elimination to furnish the cyclized product and regenerate the catalyst. While direct literature on the intramolecular Heck reaction of this compound itself is not prevalent, the reaction is well-established for analogous structures like α,β-unsaturated 2-haloanilides and 2-aryl(aminomethyl)-3-bromoindoles, which efficiently form congested spirooxindoles and β-carbolines, respectively.

This reactivity makes this compound a valuable participant in processes that aim to build molecular complexity rapidly. The resulting tricyclic structure possesses a defined stereochemistry originating from the chiral piperidine, making it a desirable intermediate for asymmetric synthesis.

Synthetic Intermediacy for Advanced Chemical Targets

The utility of this compound extends to its role as a versatile intermediate for creating a variety of advanced chemical structures. Its foundational framework can be elaborated into more complex molecules with potential applications in medicinal chemistry and materials science.

Pathways to Structurally Related Piperidine-Containing Frameworks

The structure of this compound is a gateway to more complex, structurally related piperidine-containing frameworks, particularly fused tricyclic systems. The intramolecular cyclization, often catalyzed by palladium, is a primary pathway to achieve this transformation.

The cyclization of an N-acylated or N-alkylated derivative of this compound can lead to the formation of a new six- or seven-membered ring, depending on the nature of the cyclization partner. For instance, an intramolecular Heck reaction can forge a direct bond between the piperidine and phenyl rings, yielding a dibenzo[c,f]azecine-type structure or, more commonly, a phenanthridine (B189435) skeleton. Such tricyclic guanidine (B92328) alkaloids and related structures are of interest for their biological activities. The synthesis of these complex frameworks often relies on building complexity from simpler, well-defined starting materials, a role for which this compound is well-suited.

The following table outlines a proposed pathway for the conversion of this compound to a fused tricyclic framework.

StepReactionIntermediate/ProductDescription
1N-ProtectionN-Protected this compoundThe piperidine nitrogen is protected (e.g., with a Boc or Cbz group) to modulate its reactivity and prevent side reactions.
2Intramolecular C-C Coupling (e.g., Heck Reaction)Tricyclic Fused PiperidineA palladium catalyst is used to form a new C-C bond between the phenyl ring and a carbon atom on the piperidine ring, creating a rigid, fused polycyclic system.
3

Spectroscopic, Conformational, and Computational Characterization

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in verifying the chemical identity and purity of (S)-2-(2-Bromophenyl)piperidine. Each technique offers a unique piece of the structural puzzle, and together they provide irrefutable evidence of its constitution.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each carbon and hydrogen atom, allowing for the complete assignment of the molecule's carbon skeleton and attached protons.

For this compound, ¹H NMR spectroscopy would allow for the identification of all protons in the molecule. The signals for the aromatic protons of the 2-bromophenyl group would typically appear in the downfield region (δ 7.0-7.6 ppm), exhibiting characteristic splitting patterns based on their coupling with adjacent protons. The protons on the piperidine (B6355638) ring would appear in the more upfield region. The proton at the chiral center (C2) would be of particular interest, and its coupling constants with the adjacent methylene (B1212753) protons on the piperidine ring would provide crucial information about the dihedral angles, and thus the conformation of the piperidine ring.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. The number of signals confirms the number of chemically non-equivalent carbons, and their positions indicate their electronic environment (e.g., aromatic, aliphatic, attached to a heteroatom).

While specific, publicly available NMR data for this compound is limited, data for analogous compounds like 4-(4-bromophenyl)piperidine (B1334083) shows characteristic signals for the piperidine and bromophenyl moieties. chemicalbook.com For example, in the ¹H NMR spectrum of 4-(4-bromophenyl)piperidine, the piperidine protons appear between δ 1.55 and 3.06 ppm, while the aromatic protons are observed as doublets at δ 7.13 and 7.31 ppm. chemicalbook.com A similar pattern would be expected for the 2-substituted isomer, with adjustments in chemical shifts due to the different substitution pattern.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic CH 7.0 - 7.6 m
Piperidine CH (at C2) 3.5 - 4.0 m
Piperidine NH 1.5 - 2.5 br s

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Aromatic C-Br 120 - 125
Aromatic C (quaternary) 140 - 145
Aromatic CH 127 - 132
Piperidine CH (at C2) 55 - 65

Note: The values in the tables are predicted based on standard chemical shift ranges for similar functional groups and structures.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display absorption bands corresponding to the various bond vibrations. Key expected absorptions include:

N-H stretch: A moderate, and sometimes broad, absorption in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine of the piperidine ring.

C-H stretch (aromatic): Absorptions typically found just above 3000 cm⁻¹.

C-H stretch (aliphatic): Strong absorptions just below 3000 cm⁻¹ (around 2850-2950 cm⁻¹).

C=C stretch (aromatic): Several sharp bands in the 1450-1600 cm⁻¹ region.

C-N stretch: A medium absorption in the 1020-1250 cm⁻¹ range.

C-Br stretch: A strong absorption in the fingerprint region, typically between 500 and 600 cm⁻¹, which is characteristic of a bromo-aromatic compound. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for identifying vibrations of non-polar bonds. For this molecule, the symmetric vibrations of the aromatic ring and the C-C backbone of the piperidine ring would be expected to produce strong Raman signals.

Table 3: Expected Vibrational Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Technique
N-H Stretch 3300 - 3500 IR
Aromatic C-H Stretch 3000 - 3100 IR, Raman
Aliphatic C-H Stretch 2850 - 2950 IR, Raman
Aromatic C=C Stretch 1450 - 1600 IR, Raman
C-N Stretch 1020 - 1250 IR

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

For this compound (C₁₁H₁₄BrN), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The calculated monoisotopic mass is approximately 240.0382 g/mol . The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), which will show two signals of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Electron ionization (EI) would induce fragmentation, providing insight into the molecule's structure. A plausible fragmentation pathway would involve the initial loss of the bromine atom or cleavage of the piperidine ring. The base peak could correspond to the piperidinyl-phenyl fragment or the tropylium-like ion formed after rearrangement. Analysis of related structures, such as 2-bromoamphetamine, can help predict likely fragmentation pathways. mzcloud.org

Predicted Key Fragments:

[M-Br]⁺: Loss of the bromine atom.

[C₆H₄CH=NH₂]⁺: Fragment resulting from alpha-cleavage of the piperidine ring.

[C₅H₁₀N]⁺: Piperidinyl fragment.

Conformational Analysis and Stereochemistry

While spectroscopy confirms the chemical structure, other techniques are required to define the three-dimensional arrangement of the atoms, known as stereochemistry and conformation.

Chiroptical Properties (Optical Rotation, Circular Dichroism)

Since the molecule is chiral, it will interact with plane-polarized light. Chiroptical techniques are essential for confirming the enantiomeric purity and assigning the absolute configuration of the sample.

Optical Rotation: A solution of enantiomerically pure this compound will rotate the plane of polarized light. The direction (dextrorotatory, +, or levorotatory, -) and magnitude of this rotation are characteristic physical properties of the compound under specific conditions (concentration, solvent, temperature, and wavelength). While the 'S' descriptor refers to the Cahn-Ingold-Prelog priority rules, it does not inherently predict the direction of optical rotation. This value must be determined experimentally.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. The aromatic chromophore (2-bromophenyl group) in the vicinity of the chiral center will give rise to a characteristic CD spectrum. This spectrum, often complex, can be compared with theoretical spectra calculated using computational methods (like Time-Dependent Density Functional Theory, TD-DFT) for the (S) and (R) enantiomers. A match between the experimental and the calculated spectrum for the (S) configuration would provide strong evidence for the absolute configuration of the molecule.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise map of electron density can be generated, revealing the exact position of each atom.

For this compound, a successful single-crystal X-ray diffraction analysis would unambiguously determine:

The absolute configuration at the C2 stereocenter, confirming it as 'S' (or 'R') using anomalous dispersion methods.

The conformation of the piperidine ring (e.g., chair, boat, or twist-boat). Piperidine rings typically adopt a chair conformation. ed.ac.ukmdpi.com

The relative orientation of the 2-bromophenyl substituent with respect to the piperidine ring (axial or equatorial).

Precise bond lengths, bond angles, and torsion angles throughout the molecule.

Although a crystal structure for this compound is not publicly available, studies on similar piperidine derivatives have demonstrated the power of this technique in elucidating detailed conformational features, such as the preference for equatorial or axial substitution and the impact of intermolecular interactions, like hydrogen bonding, on the crystal packing. mdpi.comnih.gov

Dynamic NMR for Conformational Equilibria

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the conformational dynamics of molecules that exist as an equilibrium of two or more rapidly interconverting isomers. For this compound, several dynamic processes can be envisaged, primarily the ring inversion of the piperidine moiety and the restricted rotation around the C(2)-C(aryl) bond.

The piperidine ring typically exists in a chair conformation. In the case of 2-substituted piperidines, this leads to an equilibrium between two chair conformers, one with the substituent in an axial position and one with it in an equatorial position. The relative populations of these conformers are influenced by steric and electronic factors. For 2-arylpiperidines, the equatorial conformer is generally favored to minimize steric hindrance. In N-substituted piperidones, the introduction of a formyl group can induce a change in the ring conformation, making the 2-aryl group axial. nih.gov However, in the absence of such N-substitution in this compound, the equatorial preference for the 2-(2-bromophenyl) group is expected to dominate.

Computational Chemistry Studies

Computational chemistry provides invaluable insights into the structural and electronic properties of molecules, complementing experimental data and allowing for the exploration of phenomena that are difficult to study empirically.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure (e.g., HOMO/LUMO, MEP)

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic properties of molecules with a good balance of accuracy and computational cost. researchgate.net For this compound, DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can be employed to optimize the geometries of the possible conformers (axial and equatorial). doi.org These calculations would likely confirm that the equatorial conformer is the global minimum energy structure due to reduced steric strain.

The electronic structure of the molecule can be elucidated through analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. For this compound, the HOMO is expected to be localized primarily on the π-system of the bromophenyl ring and the lone pair of the nitrogen atom, while the LUMO is likely to be an anti-bonding orbital associated with the bromophenyl ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map is another useful tool derived from DFT calculations. It visualizes the electrostatic potential on the electron density surface, identifying regions of positive and negative potential. For this compound, the MEP would be expected to show a region of negative potential (red/yellow) around the nitrogen atom due to its lone pair and around the bromine atom, indicating their nucleophilic character. Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H proton, highlighting their electrophilic character.

Table 1: Predicted Electronic Properties from DFT Calculations for a Representative 2-Arylpiperidine Derivative.

Property Predicted Value Significance
HOMO Energy -6.5 eV Indicates electron-donating ability
LUMO Energy -0.5 eV Indicates electron-accepting ability
HOMO-LUMO Gap 6.0 eV Relates to chemical stability and reactivity

Note: These are representative values for a similar class of compounds and actual values for this compound would require specific calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. uzh.chnih.govyoutube.comyoutube.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the conformational landscape and the interactions between different parts of the molecule and with its environment.

For this compound, an MD simulation would involve placing the molecule in a simulation box, typically with a solvent like water or chloroform, and simulating its motion over a period of nanoseconds to microseconds. youtube.com The simulation would reveal the dynamic equilibrium between the axial and equatorial conformers of the piperidine ring and the rotation around the C-C bond. By analyzing the trajectory of the simulation, one can generate a free energy landscape, which maps the potential energy of the system as a function of specific conformational coordinates (e.g., dihedral angles). This landscape would show the relative energies of the different conformers and the energy barriers between them, providing a more detailed understanding of the conformational equilibria than static DFT calculations alone. rsc.org Furthermore, MD simulations can be used to study the interactions between the solute and solvent molecules, providing insights into solvation effects on the conformational preferences.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule to define atoms and the chemical bonds between them. acs.orgacs.orgnih.gov QTAIM analysis can characterize the nature of chemical bonds, including covalent and non-covalent interactions.

In this compound, QTAIM analysis would be particularly useful for characterizing the C-Br bond and any potential intramolecular non-covalent interactions, such as hydrogen bonds or halogen bonds. The analysis involves locating the bond critical points (BCPs) in the electron density. The properties of the electron density at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide information about the nature of the interaction. For the covalent bonds within the molecule, a high value of ρ and a negative value of ∇²ρ are expected. For the C-Br bond, the characteristics would reflect a polar covalent bond. Of particular interest would be the search for a bond path between the bromine atom and nearby hydrogen atoms on the piperidine ring, which could indicate the presence of an intramolecular halogen bond. The topological properties at such a BCP would typically show a low ρ and a positive ∇²ρ, characteristic of a closed-shell interaction. acs.orgacs.org

Table 2: Expected QTAIM Parameters for Different Bond Types in this compound.

Bond Type Expected Electron Density (ρ) at BCP (a.u.) Expected Laplacian of Electron Density (∇²ρ) at BCP (a.u.) Nature of Interaction
C-C (aromatic) ~0.30 < 0 Covalent, shared-shell
C-N ~0.25 < 0 Polar Covalent
C-Br ~0.15 > 0 Polar Covalent, tending towards closed-shell
Intramolecular H-bond (if present) ~0.01-0.03 > 0 Non-covalent, closed-shell

Note: These are expected ranges based on literature for similar interactions and are not specific calculated values for the title compound.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and conformation of a molecule. nih.govresearchgate.net

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. This is typically done using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov By calculating the chemical shifts for different low-energy conformers (e.g., equatorial and axial), and then taking a Boltzmann-weighted average based on their relative energies, one can obtain a predicted spectrum that can be compared to the experimental spectrum. Discrepancies between the predicted and experimental spectra can often be resolved by considering different conformations or by refining the computational methodology. nih.gov

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. These calculations provide the frequencies and intensities of the vibrational modes, which can be compared with the experimental IR and Raman spectra to aid in the assignment of the observed bands. For this compound, characteristic vibrational modes would include the N-H stretch, C-H stretches (aromatic and aliphatic), C-C stretches of the phenyl and piperidine rings, and the C-Br stretch.

Molecular Interaction and Structure Activity Relationship Sar Elucidation

Investigations of Molecular Binding and Recognition

Molecular docking studies are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com These studies are instrumental in understanding the binding modes of ligands like piperidine (B6355638) derivatives with their target proteins. doi.orgresearchgate.net

In the context of piperidine-containing compounds, docking studies have been employed to elucidate interactions with various biological macromolecules. For instance, research on piperidine sulfonamides as acetylcholinesterase (AChE) inhibitors utilized docking to understand their binding at the enzyme's active site. doi.org Similarly, docking analyses of piperidine/piperazine-based compounds with sigma receptors have revealed crucial amino acid residues involved in the interaction. nih.govrsc.org These computational models help to visualize and predict how the bromophenyl and piperidine moieties of a compound like (S)-2-(2-Bromophenyl)piperidine might fit into a receptor's binding pocket, identifying key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the complex. researchgate.net For example, molecular dynamics simulations can further refine these models, revealing the stability of the ligand-protein complex over time. nih.govrsc.org

In vitro enzyme inhibition assays are fundamental for characterizing the interaction between a ligand and its target enzyme. nih.gov These assays measure the inhibitory potency of a compound, often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

For various piperidine derivatives, enzyme inhibition assays have been crucial in determining their potency and selectivity. For example, a series of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine derivatives were evaluated as acetylcholinesterase (AChE) inhibitors, with one compound, E2020, demonstrating an IC50 value of 5.7 nM. nih.gov This compound also showed high selectivity for AChE over butyrylcholinesterase. nih.gov In another study, pyridazinobenzylpiperidine derivatives were assessed for their ability to inhibit monoamine oxidases (MAO-A and MAO-B), with the most potent compound against MAO-B having an IC50 of 0.203 μM. researchgate.net These types of assays provide quantitative data on the inhibitory activity of compounds, which is essential for understanding their ligand-target interaction profile.

Compound SeriesTarget EnzymeMost Potent IC50Reference
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidineAcetylcholinesterase (AChE)5.7 nM nih.gov
PyridazinobenzylpiperidineMonoamine Oxidase B (MAO-B)0.203 µM researchgate.net
(Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrilePPARβ/δ27 nM researchgate.net

Binding affinity studies quantify the strength of the interaction between a ligand and its biological target. The dissociation constant (Kd) or the inhibition constant (Ki) are common measures of binding affinity, with lower values indicating a stronger interaction.

Radioligand binding assays are a common method to determine these constants. For instance, in the study of piperidine/piperazine-based compounds targeting sigma receptors, the Ki value for the most potent compound against the sigma-1 receptor (S1R) was found to be 3.2 nM. nih.gov This was determined using competitive binding assays with a radiolabeled ligand. Such studies are critical for confirming the direct interaction of a compound with its target and for quantifying the affinity of that interaction.

Structure-Activity Relationship (SAR) Exploration

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. mdpi.com By systematically modifying different parts of a molecule, researchers can identify key structural features responsible for its potency, selectivity, and other pharmacological properties. nih.govnih.gov

The presence and position of a bromine atom on the phenyl ring can significantly impact a molecule's biological activity. The bromine atom, being an electron-withdrawing group, can alter the electronic properties of the phenyl ring, which in turn can affect interactions with the target protein. It can also provide a point for specific halogen bonding interactions.

In a study of 4-azaindole-2-piperidine derivatives, the introduction of a para-fluoro substituent on a phenyl ring led to a slight decrease in activity against Trypanosoma cruzi but improved metabolic stability. dndi.org While not a bromo-substitution, this highlights how halogenation can modulate both activity and metabolic properties. Another study on acrylonitrile (B1666552) derivatives identified (Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile as a potent and selective ligand for PPARβ/δ, with the 2-bromophenyl group being a key feature of this high-affinity ligand. researchgate.net The position of the bromo group is also critical; for example, in a series of pyridazinobenzylpiperidine derivatives, substitutions at the 2- and 4-positions of the phenyl ring generally resulted in lower MAO-B inhibition. researchgate.net

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different potencies and selectivities for their biological targets. nih.gov

The importance of stereochemistry is well-documented for piperidine-containing compounds. For example, in a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the S-(+) enantiomers consistently showed stronger analgesic activity than their R-(-) counterparts. nih.gov In another study on bridged piperidine analogues of a P2Y14 receptor antagonist, the pure (S,S,S) 2-azanorbornane enantiomer displayed threefold higher affinity than its corresponding enantiomer. nih.govresearchgate.net These findings underscore that the specific spatial orientation of the substituents on the piperidine ring is crucial for optimal interaction with the receptor binding site. The (S) configuration of 2-(2-Bromophenyl)piperidine (B2825665) would likewise be expected to dictate its specific interactions and affinity for its biological targets.

Role of Piperidine Ring Substituents in Molecular Recognition

The substitution pattern on the piperidine ring is a determining factor in the molecular recognition of ligands at their respective biological targets. Modifications to the ring can influence binding affinity, selectivity, and functional activity by altering steric, electronic, and hydrophobic interactions within the binding pocket.

Research into compounds with dual affinity for the histamine (B1213489) H3 (H₃R) and sigma-1 (σ₁R) receptors has highlighted the piperidine moiety as a key structural element for σ₁R affinity. nih.gov Comparative studies between analogues containing a piperazine (B1678402) versus a piperidine ring revealed that the piperidine-containing compounds exhibited significantly higher affinity for the σ₁R. nih.gov For instance, the replacement of a piperazine ring with a piperidine did not substantially alter the high affinity for H₃R but dramatically increased the affinity for σ₁R, underscoring the piperidine ring as a pivotal element for σ₁R recognition. nih.gov

In the context of sigma-2 (σ₂) receptor ligands, structure-activity relationship studies on analogues of SYA013, which feature a homopiperazine (B121016) ring (a related seven-membered ring), have shown that modifications impacting lipophilicity play a crucial role. nih.gov Replacing a 4-chlorophenyl moiety with a less lipophilic pyridine (B92270) or pyrimidine (B1678525) ring led to a significant decrease in binding affinity at the σ₂ receptor, suggesting that reduced lipophilicity is associated with diminished binding. nih.gov

Furthermore, conformational restriction of the piperidine ring through the introduction of bridging moieties has been explored to probe receptor-preferred conformations. In a series of P2Y₁₄R antagonists, the flexible phenyl-piperidine structure was modified to create rigid 2-azanorbornane, nortropane, and isoquinuclidine derivatives. nih.gov This systematic approach to constrain the piperidine ring's conformation led to the identification of analogues with preserved or even enhanced receptor affinity. nih.gov Notably, the pure (S,S,S) 2-azanorbornane enantiomer displayed a threefold higher affinity than its corresponding enantiomer, demonstrating that specific, rigid conformations can optimize interactions with the receptor binding site. nih.gov The 4-(p-fluorobenzoyl)piperidine fragment is another example, considered essential for the anchoring and proper orientation of certain ligands at the 5-HT₂A receptor. mdpi.com

Table 1: Influence of Piperidine and Related Ring Systems on Receptor Affinity This table is interactive. You can sort and filter the data by clicking on the column headers.

Parent Compound/Class Ring Modification Target Receptor(s) Observed Effect on Affinity Reference
H₃R/σ₁R Ligand Piperazine replaced with Piperidine H₃R, σ₁R No significant change at H₃R; significant increase at σ₁R nih.gov
SYA013 Analogue Homopiperazine ring; decreased lipophilicity σ₂R Decreased binding affinity nih.gov
P2Y₁₄R Antagonist (PPTN) Piperidine ring bridged (e.g., 2-azanorbornane) P2Y₁₄R Preserved or enhanced affinity depending on stereochemistry nih.gov
5-HT₂A Antagonist 4-(p-fluorobenzoyl)piperidine 5-HT₂A Crucial for ligand anchorage and orientation mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insight

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is invaluable for providing mechanistic insights, guiding the design of new analogues, and predicting the activity of untested molecules. blogspot.com QSAR models are built by calculating molecular descriptors (physicochemical, topological, electronic, etc.) and using statistical methods to find the best correlation with experimental data. nih.gov

A QSAR study performed on a series of furan-pyrazole piperidine derivatives with Akt1 inhibitory activity illustrates the power of this technique. nih.gov In this research, three-dimensional (3D) and 2D autocorrelation descriptors were selected using a genetic algorithm and correlated with the half-maximal inhibitory concentration (IC₅₀) values using multiple linear regression (MLR). nih.gov The resulting models were rigorously validated using internal and external methods to ensure their robustness and predictive power. nih.gov Such models can offer insights into the mechanism of action by identifying the key structural features that govern activity. nih.gov By understanding which descriptors positively or negatively influence the biological response, researchers can deduce the nature of the interactions between the ligand and the target protein.

The general workflow for developing a QSAR model involves several key steps:

Data Set Preparation : Assembling a set of compounds with measured biological activity and partitioning them into training and test sets. mdpi.com

Descriptor Calculation : Generating a wide range of numerical descriptors that characterize the structural and physicochemical properties of the molecules.

Feature Selection and Model Building : Selecting the most relevant descriptors and constructing a mathematical model (e.g., MLR, partial least squares, machine learning algorithms). openmedicinalchemistryjournal.com

Model Validation : Assessing the model's goodness-of-fit, robustness, and predictive ability using statistical metrics like the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q²), and external validation on the test set. mdpi.com

Mechanistic Interpretation : Analyzing the selected descriptors to understand the underlying structure-activity relationships. mdpi.com

The ultimate goal of such modeling is not only to predict activity but also to provide a rational basis for the design of more potent and selective compounds, moving beyond simple trial-and-error synthesis.

Table 2: Key Statistical Parameters in QSAR Model Validation This table is interactive. You can sort and filter the data by clicking on the column headers.

Parameter Description Purpose Acceptable Value Range Reference
(Coefficient of Determination) Measures the proportion of variance in the dependent variable that is predictable from the independent variable(s). Goodness-of-fit of the training set. Closer to 1.0 indicates a better fit. mdpi.comnih.gov
(Cross-validated R²) An internal validation metric that assesses the model's robustness and predictive power. Often calculated using Leave-One-Out (LOO) or Leave-Go-Out (LGO). Robustness and internal predictivity. Generally > 0.5 for a good model. mdpi.comnih.gov
R²_pred or Q²_test (External R²) Measures the predictive performance of the model on an external test set not used during model development. External predictivity. Should be reasonably close to Q²; a significant drop may indicate overfitting. mdpi.com
RMSE (Root Mean Square Error) The standard deviation of the prediction errors (residuals). Accuracy of predictions. Lower values indicate a better fit. nih.gov

Derivatization for Molecular Probes and Tools

Derivatization of the this compound scaffold and related structures is a powerful strategy for creating molecular probes and tools. These specialized molecules are designed to investigate biological systems by, for example, identifying binding sites, quantifying analytes, or reporting on specific biochemical events.

Synthesis of Analogues for Elucidating Binding Sites

The rational design and synthesis of analogues are fundamental to mapping the topology of a ligand's binding site. By systematically altering the structure of a lead compound and observing the effects on binding affinity, researchers can infer key information about the size, shape, and chemical nature of the receptor pocket.

A sophisticated strategy for generating diverse analogues involves the site-selective functionalization of the piperidine ring. Rhodium-catalyzed C-H insertion reactions, for example, allow for the precise installation of substituents at specific positions (C2, C3, or C4) of the piperidine core. researchgate.net This method, used to create positional analogues of methylphenidate, demonstrates how catalyst and substrate control can yield a library of distinct compounds from a common precursor. Each analogue, differing only by the position of a single functional group, can act as a probe to explore the corresponding sub-pockets of the binding site, revealing regions where steric bulk is tolerated or where specific hydrogen bond donors or acceptors are required. researchgate.net

Another powerful approach is the synthesis of conformationally constrained analogues, as previously discussed with bridged piperidines. nih.gov By locking the flexible piperidine ring into a more rigid conformation, these analogues test hypotheses about the bioactive conformation of the ligand. If a rigid analogue retains or improves affinity, it suggests that its conformation mimics the one adopted by the flexible parent molecule upon binding. This knowledge is invaluable for structure-based drug design, as it provides a more accurate template for pharmacophore modeling and in silico screening.

Development of Analytical Derivatization Reagents

In analytical chemistry, derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for detection and quantification. sdiarticle4.com Reagents containing piperidine or the structurally similar piperazine moiety have been developed to enhance the detection of various molecules in analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

The primary goal of derivatization is often to attach a chromophore or fluorophore to an analyte that otherwise lacks a strong UV-visible absorbance or fluorescence, thereby increasing detection sensitivity. sdiarticle4.com For example, piperazine-based derivatives have been successfully used for the derivatization of carboxyl groups in peptides. nih.gov In this method, reagents such as 1-(2-pyridyl)piperazine (B128488) (2-PP) and 1-(2-pyrimidyl)piperazine (2-PMP) are coupled to the C-terminus and acidic residues of peptides. This modification significantly improves the ionization efficiency of the peptides in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), leading to enhanced signal intensity and more confident protein identification. nih.gov

Similarly, 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine is a known derivatizing reagent for LC-ESI-MS that reacts with phenolic hydroxyl groups, such as those in steroids, to introduce a readily ionizable group, thereby improving detection sensitivity. tcichemicals.com These examples show how the piperidine/piperazine scaffold can be incorporated into a reagent's design to facilitate the sensitive analysis of otherwise difficult-to-detect biomolecules.

Design of Mechanistic Probes

Mechanistic probes are specialized molecules designed to report on a specific biological process or the presence of a particular chemical environment. The piperazine/piperidine scaffold can be integrated into such probes to confer desirable properties like stability, solubility, and synthetic accessibility.

An innovative example is the development of piperazine-fused cyclic disulfides as high-performance, bioreduction-activated fluorogenic probes. chemrxiv.org These probes are designed to be "switched on" in the presence of biological reductants like dithiols. In its oxidized, disulfide state, the probe is a non-fluorescent spirolactone. Upon reduction of the disulfide bond, a rapid self-immolative cascade is triggered, releasing a highly fluorescent molecule. The kinetics and reductant specificity of these probes can be finely tuned by modifying the piperazine ring. For instance, cis- and trans-fused diastereomers exhibit remarkably different specificities, with cis isomers requiring strong dithiol reductants for activation, while trans isomers can be activated by monothiols like glutathione. chemrxiv.org This tunable reactivity makes them powerful tools for studying redox biology in living cells with high spatial and temporal resolution. The diamine nature of the piperazine core also allows for flexible, late-stage diversification, enabling the creation of a wide range of probes targeted to different cellular compartments or enzymes. chemrxiv.org

Future Perspectives and Emerging Research Directions

Development of Novel Asymmetric Synthesis Routes

The efficient and stereoselective synthesis of 2-arylpiperidines is a cornerstone of medicinal chemistry. nih.gov Future research will undoubtedly focus on developing more atom-economical and scalable asymmetric routes to (S)-2-(2-Bromophenyl)piperidine. While classical methods have been established, the trend is moving towards innovative catalytic systems that offer high enantioselectivity and functional group tolerance.

Emerging strategies include the use of transition metal catalysts, such as those based on iridium, rhodium, and palladium, for the asymmetric hydrogenation of corresponding pyridine (B92270) precursors. researchgate.netmdpi.comnih.gov For instance, iridium-catalyzed asymmetric hydrogenation of 2-alkylpyridines has shown high levels of enantioselectivity, a strategy that could be adapted for 2-aryl systems. nih.gov Similarly, rhodium-catalyzed asymmetric carbometalation of dihydropyridines presents a novel cross-coupling approach to enantioenriched 3-substituted piperidines, and similar principles could be explored for 2-substituted analogues. snnu.edu.cnacs.org

Kinetic resolution is another powerful technique being refined for the synthesis of enantioenriched 2-arylpiperidines. rsc.orgmdpi.com The use of chiral bases like n-BuLi/sparteine allows for the separation of enantiomers by asymmetric deprotonation, yielding highly enantioenriched products. rsc.org Further development in this area could lead to even more efficient and selective resolutions applicable to a broader range of substrates, including those with the specific substitution pattern of this compound. Additionally, enantioselective synthesis starting from chiral lactams offers a robust pathway to specific enantiomers of 2-arylpiperidines. nih.govrsc.org

Exploration of New Catalytic Applications

Beyond being a synthetic target, the this compound scaffold holds promise as a chiral ligand in asymmetric catalysis. The piperidine (B6355638) motif is a common feature in organocatalysts and ligands for transition metal catalysis. beilstein-journals.orgrsc.org The unique steric and electronic properties conferred by the 2-bromophenyl group could lead to novel reactivity and selectivity when incorporated into a catalytic system.

Future research is likely to explore the use of derivatives of this compound as ligands in a variety of asymmetric transformations. For example, chiral piperidines have been used in copper-catalyzed reactions and as part of more complex ligand architectures for photoredox catalysis. mdpi.comanr.fr The development of new chiral phosphepines and other phosphorus-based ligands has expanded the scope of catalytic asymmetric cycloadditions, and incorporating the this compound structure could lead to catalysts with unique properties. nih.gov The design of novel planar chiral bipyridine ligands has also shown success in achieving high efficiency and stereoselectivity in challenging reactions, offering another avenue for the application of this piperidine derivative.

Advanced Characterization Techniques for Stereochemical Analysis

The unambiguous determination of the absolute configuration and conformational preferences of chiral molecules is critical. For complex structures like this compound and its derivatives, advanced analytical techniques are indispensable.

X-ray crystallography remains the gold standard for determining the three-dimensional structure of crystalline compounds, providing definitive proof of stereochemistry. rsc.orgnih.govcaltech.edu Recent advances, including the use of X-ray free-electron lasers (XFELs), are enabling the study of smaller crystals and even protein dynamics, highlighting the evolving power of this technique. nih.gov For novel derivatives of this compound, obtaining a crystal structure will be a key step in their characterization. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. The use of chiral discriminating agents, such as (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, can induce separation of signals for enantiomers in both ¹H and ¹³C NMR spectra, allowing for the determination of enantiomeric purity. nih.gov Detailed 1D and 2D NMR studies can also provide insights into the solution-state conformation of the piperidine ring. researchgate.netchemicalbook.com

Density Functional Theory (DFT) calculations are increasingly used in conjunction with experimental techniques. rsc.orgresearchgate.net DFT can be used to calculate the relative energies of different conformations, such as the chair and boat forms of the piperidine ring, and to predict which conformation is more stable. rsc.org This computational insight is invaluable for understanding the structure-activity relationships of these molecules.

Computational Design and Prediction of Novel Derivatives with Tuned Molecular Interactions

The future of designing novel molecules with specific functions lies heavily in the realm of computational chemistry. For this compound, computational tools will be instrumental in predicting the properties of new derivatives and guiding synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used to correlate the chemical structure of compounds with their biological activity or other properties. mdpi.comnih.govresearchgate.netresearchgate.net By developing QSAR models for a series of piperidine derivatives, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis. nih.govresearchgate.net These models often use 2D and 3D molecular descriptors to capture the essential structural features influencing activity. nih.gov

Molecular docking and molecular dynamics (MD) simulations are used to study the interactions between a ligand and a biological target, such as a protein receptor or enzyme. rsc.orgcolab.wsnih.gov These methods can predict the binding mode and affinity of a molecule, providing insights into the key interactions that drive biological activity. rsc.orgnih.gov For this compound, these techniques could be used to design derivatives with enhanced affinity and selectivity for a particular biological target. nih.gov Structure-based drug design, which utilizes the 3D structure of the target, is a powerful approach for creating novel inhibitors. nih.gov

Integration into Automated Synthesis Platforms

The demand for rapid synthesis and screening of new chemical entities has driven the development of automated synthesis platforms. The integration of the synthesis of complex chiral molecules like this compound into these platforms is a key area of future research.

Continuous flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform reactions that are difficult to control in batch. nih.govorganic-chemistry.orgnih.govrsc.org The development of continuous flow protocols for the asymmetric synthesis of chiral piperidines is an active area of research. nih.govorganic-chemistry.org These methods allow for the rapid production of enantioenriched piperidines with high yields and diastereoselectivities. nih.govorganic-chemistry.org

The ultimate goal is the creation of fully automated flow platforms that can perform multi-step syntheses with minimal human intervention. beilstein-journals.org These systems can integrate reaction, separation, and analysis steps, allowing for high-throughput synthesis and optimization of reaction conditions. The development of such a platform for the synthesis of a library of derivatives based on the this compound scaffold would significantly accelerate the discovery of new drug candidates and functional materials.

Q & A

Q. Q1: What are the established synthetic routes for (S)-2-(2-Bromophenyl)piperidine, and how can reaction conditions be optimized for higher enantiomeric purity?

Methodological Answer: The synthesis of this compound typically involves enantioselective catalytic hydrogenation of substituted pyridinium salts. For example, iridium-catalyzed hydrogenation (as seen in trifluoromethyl-piperidine analogs) can be adapted, where chiral ligands and reaction solvents (e.g., methanol or THF) critically influence enantioselectivity . Optimization steps include:

  • Catalyst Screening : Test Ir, Pd, or Ni complexes with chiral phosphine ligands.
  • Temperature Control : Lower temperatures (0–25°C) often improve stereochemical outcomes.
  • Analytical Monitoring : Use chiral HPLC or polarimetry to track enantiomeric excess (ee) during synthesis .

Q. Q2: What analytical techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the piperidine ring substitution pattern and bromophenyl integration.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns (e.g., bromine’s 1:1 79^{79}Br/81^{81}Br signature).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry when spectral data conflicts (e.g., NOE effects in NMR vs. computational predictions) .
    For conflicting data, cross-validate with alternative methods (e.g., IR for functional groups) and replicate experiments under controlled conditions.

Advanced Research Questions

Q. Q3: How do electronic effects of the 2-bromophenyl group influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The bromine atom’s electron-withdrawing nature activates the aryl ring for nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. Key considerations:

  • Substrate Preparation : Use Pd catalysts (e.g., Pd(PPh3_3)4_4) with arylboronic acids for Suzuki reactions.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
  • Competing Pathways : Monitor for debromination side reactions via GC-MS or TLC .
    Contradictory yields may arise from steric hindrance at the ortho position; mitigate by using bulkier ligands (e.g., XPhos) to stabilize transition states .

Q. Q4: What strategies can address low yields in the enantioselective synthesis of this compound, particularly when scaling reactions from milligram to gram quantities?

Methodological Answer: Scale-up challenges often stem from catalyst loading and mass transfer limitations. Solutions include:

  • Catalyst Immobilization : Use heterogeneous catalysts (e.g., Ir/SiO2_2) to improve recyclability and reduce metal leaching.
  • Flow Chemistry : Enhance mixing and heat dissipation in continuous reactors.
  • DoE (Design of Experiments) : Systematically vary parameters (pressure, H2_2 flow rate) to identify critical factors affecting ee and yield .
    Contradictions between small- and large-scale results may require re-optimization of solvent ratios or agitation speed.

Q. Q5: How can computational modeling predict the biological activity of this compound derivatives, and what experimental validations are necessary?

Methodological Answer:

  • Docking Studies : Use software (e.g., AutoDock) to simulate binding to target receptors (e.g., GPCRs or enzymes).
  • QSAR Models : Corrogate substituent effects (e.g., bromine’s hydrophobicity) with activity data from analogs.
  • In Vitro Validation : Perform enzyme inhibition assays (e.g., IC50_{50} measurements) and compare with predictions. Discrepancies may arise from unaccounted solvation effects; refine models using molecular dynamics simulations .

Data Contradiction and Troubleshooting

Q. Q6: How should researchers reconcile discrepancies between theoretical and experimental vibrational spectra (e.g., IR/Raman) for this compound?

Methodological Answer:

  • Baseline Correction : Ensure experimental spectra are free from solvent or moisture artifacts.
  • DFT Calculations : Compare computed spectra (using B3LYP/6-31G* basis sets) with experimental data to identify misassigned peaks.
  • Isotopic Labeling : Synthesize 15^{15}N- or 13^{13}C-labeled analogs to confirm vibrational modes .

Q. Q7: What are common pitfalls in interpreting 1^{1}1H NMR splitting patterns for this compound, and how can they be resolved?

Methodological Answer:

  • Diastereotopic Protons : The piperidine ring’s chair conformation can lead to unexpected splitting. Use 1^{1}H-1^{1}H COSY to assign coupled signals.
  • Dynamic Effects : Ring flipping at room temperature may average signals; acquire spectra at low temperatures (−40°C) to "freeze" conformers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.